molecular formula C6H13NO2 B13222663 4-[(2-Hydroxyethyl)amino]butan-2-one

4-[(2-Hydroxyethyl)amino]butan-2-one

Katalognummer: B13222663
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: FGCMRGLYSKZGIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Hydroxyethyl)amino]butan-2-one is an organic compound with the molecular formula C6H13NO2 It is a secondary amine and a ketone, characterized by the presence of both a hydroxyl group and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Hydroxyethyl)amino]butan-2-one typically involves the reaction of 2-aminoethanol with 2-butanone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are closely monitored to maintain consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[(2-Hydroxyethyl)amino]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of 4-[(2-Hydroxyethyl)amino]butanoic acid.

    Reduction: Formation of 4-[(2-Hydroxyethyl)amino]butan-2-ol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2-Hydroxyethyl)amino]butan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-[(2-Hydroxyethyl)amino]butan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

    4-[(2-Hydroxyethyl)amino]-1-butanol: Similar structure but with a hydroxyl group instead of a ketone.

    4-Hydroxy-2-butanone: Lacks the amino group, making it less versatile in certain reactions.

    2-Hydroxyethyl methyl ketone: Similar functional groups but different carbon chain length.

Uniqueness: 4-[(2-Hydroxyethyl)amino]butan-2-one is unique due to the presence of both a hydroxyl and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications.

Eigenschaften

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

4-(2-hydroxyethylamino)butan-2-one

InChI

InChI=1S/C6H13NO2/c1-6(9)2-3-7-4-5-8/h7-8H,2-5H2,1H3

InChI-Schlüssel

FGCMRGLYSKZGIB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCNCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.